Alexidine-d10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

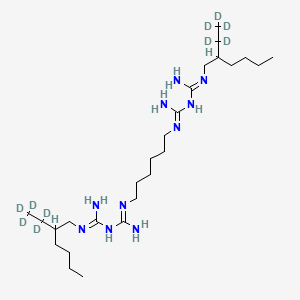

1-[N'-[6-[[amino-[[N'-[2-(1,1,2,2,2-pentadeuterioethyl)hexyl]carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-[2-(1,1,2,2,2-pentadeuterioethyl)hexyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56N10/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36)/i3D3,4D3,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVVNPBBFUSSHL-WVEAZQOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(CCCC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CCCC)C([2H])([2H])C([2H])([2H])[2H])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56N10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual-Pronged Mechanism of Alexidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alexidine, a bisbiguanide antiseptic, has emerged as a molecule of significant interest beyond its antimicrobial applications. This technical guide delineates the multifaceted mechanism of action of Alexidine, focusing on its dual role as a potent antimicrobial agent and a promising anticancer therapeutic. At its core, Alexidine's efficacy stems from two distinct yet powerful mechanisms: the disruption of microbial cell membrane integrity and the targeted inhibition of the mitochondrial phosphatase PTPMT1 in mammalian cells, which triggers an apoptotic cascade. This document provides a comprehensive overview of the signaling pathways, detailed experimental protocols, and a quantitative summary of Alexidine's activity, serving as a vital resource for ongoing research and drug development.

Antimicrobial Mechanism of Action: Membrane Disruption

Alexidine's broad-spectrum antimicrobial activity against bacteria and fungi is primarily attributed to its rapid and potent interaction with microbial cell membranes.[1] As a cationic molecule, Alexidine electrostatically binds to negatively charged components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria.[2][3][4] This interaction initiates a cascade of disruptive events:

-

Membrane Permeabilization: The binding of Alexidine leads to a rapid increase in membrane permeability.[5][6]

-

Lipid Phase Separation: The hydrophobic ethylhexyl end groups of Alexidine penetrate the lipid bilayer, causing lipid phase separation and compromising membrane function.[1]

-

Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, such as nucleotides, ultimately leading to cell death.[2][7]

Beyond direct membrane damage, Alexidine has also been shown to downregulate the expression of genes associated with biofilm formation, highlighting a multi-faceted antimicrobial strategy.[2]

Logical Relationship of Antimicrobial Action

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of the Antibacterial Efficacy of Alexidine and Chlorhexidine Against Enterococcus Faecalis: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of alexidine, chlorhexidine and cetrimide against Streptococcus mutans biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Alexidine-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Alexidine and its deuterated analogue, Alexidine-d10. The document details the synthetic pathways, experimental protocols, and relevant analytical data. This guide is intended to be a valuable resource for professionals engaged in the research and development of antimicrobial and other therapeutic agents.

Introduction

Alexidine is a bisbiguanide antiseptic known for its broad-spectrum antimicrobial properties. Isotopic labeling, particularly with deuterium, is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. The synthesis of this compound, where ten hydrogen atoms on the two ethyl groups are replaced with deuterium, allows for precise tracking and quantification of the molecule in biological systems. This guide outlines a feasible synthetic approach for this compound, based on established synthetic routes for Alexidine.

Synthesis Pathway Overview

The synthesis of this compound follows the same fundamental pathway as its non-deuterated counterpart. The key difference lies in the use of a deuterated starting material, namely 2-(ethyl-d5)hexylamine. The overall synthesis can be broken down into two main stages:

-

Synthesis of the key intermediate: 1,6-bis(N'-cyanoguanidino)hexane.

-

Condensation reaction: Reaction of the intermediate with 2-(ethyl-d5)hexylamine to yield this compound.

Proposed Synthesis of the Deuterated Precursor: 2-(ethyl-d5)hexylamine

-

Step 1: Grignard Reaction. Commercially available ethyl-d5 bromide would be reacted with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, ethyl-d5 magnesium bromide.

-

Step 2: Conjugate Addition. The ethyl-d5 Grignard reagent would then be reacted with a suitable α,β-unsaturated nitrile, such as 2-hexenenitrile, in the presence of a copper catalyst (e.g., copper(I) iodide) to achieve a 1,4-conjugate addition. This would introduce the deuterated ethyl group at the second position of the hexyl chain.

-

Step 3: Reduction. The resulting nitrile would then be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an appropriate solvent such as tetrahydrofuran (THF).

This multi-step process would yield the desired deuterated precursor, 2-(ethyl-d5)hexylamine.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis of 1,6-bis(N'-cyanoguanidino)hexane

This procedure is adapted from established methods for the synthesis of the non-deuterated intermediate.[1]

-

Reactants: Hexamethylenediamine and sodium dicyandiamide.

-

Solvent: n-Butanol or a mixture of n-butanol and water.

-

Procedure:

-

A mixture of hexamethylenediamine and sodium dicyandiamide (in a molar ratio typically ranging from 1.0:1.6 to 1.0:2.4) is suspended in the chosen solvent.[1]

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours.

-

Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., water, ethanol) to remove unreacted starting materials and byproducts.

-

The product is then dried under vacuum to yield 1,6-bis(N'-cyanoguanidino)hexane as a white solid.

-

Synthesis of this compound

This protocol describes the final condensation step to produce this compound.

-

Reactants: 1,6-bis(N'-cyanoguanidino)hexane and 2-(ethyl-d5)hexylamine.

-

Solvent: A high-boiling point solvent such as diethylene glycol.

-

Procedure:

-

1,6-bis(N'-cyanoguanidino)hexane and a molar excess of 2-(ethyl-d5)hexylamine are suspended in the high-boiling solvent.

-

The reaction mixture is heated to a high temperature (e.g., 150-160 °C) and stirred for several hours to facilitate the condensation reaction.[2]

-

The reaction progress can be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The crude this compound is then purified. A common method involves precipitation by adding a non-polar solvent (e.g., acetone), followed by filtration.[2]

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]

-

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C26H46D10N10 | [3] |

| Molecular Weight | 519.86 g/mol | [4] |

| Isotopic Purity | >98% (Expected) | - |

| Chemical Purity | >98% (Expected) | - |

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show a significant reduction or complete absence of signals corresponding to the ethyl protons (typically a triplet for the methyl group and a quartet for the methylene group). The remaining signals for the hexyl and hexamethylene protons would be present. |

| ²H NMR | The deuterium NMR spectrum should show signals corresponding to the deuterons on the ethyl groups, confirming the location of the isotopic labeling. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (or protonated molecular ion [M+H]⁺) that is 10 mass units higher than that of unlabeled Alexidine, confirming the incorporation of ten deuterium atoms. |

Visualizations

Experimental Workflow Diagrams

References

Alexidine Dihydrochloride: A Technical Guide to its Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alexidine dihydrochloride, a bisbiguanide compound, has demonstrated significant potential as a broad-spectrum antifungal agent.[1][2] Its efficacy extends to a wide range of clinically important fungal pathogens, including those resistant to conventional therapies and those existing within resilient biofilm communities.[3][4][5] This document provides a comprehensive technical overview of the antifungal properties of alexidine dihydrochloride, with a focus on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. The primary antifungal activities of alexidine dihydrochloride are centered on the disruption of mitochondrial function, leading to the generation of reactive oxygen species (ROS) and an apoptotic-like cell death cascade, as well as the compromising of fungal cell membrane integrity.[1][6] This guide is intended to serve as a resource for researchers and professionals in the field of mycology and drug development.

Core Antifungal Mechanisms of Action

Alexidine dihydrochloride employs a multi-pronged attack on fungal cells, primarily targeting mitochondrial function and cell membrane integrity.[1]

Induction of Mitochondrial Dysfunction and Apoptosis-Like Cell Death

A primary intracellular target of alexidine dihydrochloride is believed to be a mitochondrial protein tyrosine phosphatase, potentially an ortholog of the mammalian PTPMT1.[1][4] Inhibition of this phosphatase disrupts mitochondrial function, initiating a cascade of events that culminates in an apoptosis-like cell death.[1][7] This pathway is characterized by the generation of reactive oxygen species (ROS) and the loss of mitochondrial membrane potential.[1][2]

Proposed mitochondrial apoptosis-like pathway induced by Alexidine Dihydrochloride.

Disruption of Fungal Cell Membrane Integrity

As a cationic bisbiguanide, alexidine dihydrochloride interacts with and disrupts the integrity of the fungal cell membrane.[6] This disruption leads to increased permeability and the leakage of essential intracellular components, such as nucleotides, which contributes significantly to its fungicidal effect.[6][7]

References

Alexidine's Impact on Mitochondrial Phosphatase PTPMT1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism and effects of Alexidine, a bisbiguanide compound, on the mitochondrial phosphatase PTPMT1. Alexidine has been identified as a potent and selective inhibitor of PTPMT1, a key enzyme in mitochondrial function and cellular metabolism.[1][2] This document details the quantitative inhibitory activity of Alexidine, outlines experimental protocols for its study, and illustrates the pertinent signaling pathways. The information presented is intended to serve as a critical resource for professionals in biomedical research and drug development exploring PTPMT1 as a therapeutic target.[2]

Introduction to PTPMT1 and Alexidine

Protein Tyrosine Phosphatase Mitochondrial 1 (PTPMT1) is a dual-specificity phosphatase located at the inner mitochondrial membrane.[1][3] It plays an essential role in the biosynthesis of cardiolipin, a phospholipid vital for maintaining the structural and functional integrity of mitochondria.[1][4] PTPMT1 catalyzes the dephosphorylation of phosphatidylglycerophosphate (PGP) to produce phosphatidylglycerol (PG), a direct precursor for cardiolipin.[1] Dysregulation of PTPMT1 has been implicated in several diseases, including type II diabetes and various cancers, making it an attractive target for therapeutic intervention.[1]

Alexidine dihydrochloride is a bisbiguanide compound initially recognized for its antiseptic properties.[2][5] More recent research has highlighted its potent anticancer and antifungal activities, which are primarily mediated through the targeted inhibition of PTPMT1 in mammalian cells, leading to mitochondrial dysfunction and apoptosis.[2][6]

Quantitative Data: Inhibitory Activity of Alexidine

The inhibitory potency of Alexidine against PTPMT1 has been quantified in multiple studies. The following tables summarize the key in vitro data, providing a comparative analysis of Alexidine and related compounds.

Table 1: In Vitro Inhibitory Activity of Alexidine and Analogs against PTPMT1

| Compound Name | Chemical Class | PTPMT1 IC50 (µM) | Hill Coefficient | Reference |

| Alexidine dihydrochloride | Bisbiguanide | 1.08 ± 0.08 | 2.16 ± 0.31 | [7] |

| Chlorhexidine dihydrochloride | Bisbiguanide | 19.7 ± 3.3 | 1.3 ± 0.3 | [7] |

| "Half Alexidine" molecule | Monobiguanide | 207.1 ± 43.1 | 0.7 ± 0.1 | [7] |

Table 2: Selectivity of Alexidine Dihydrochloride for PTPMT1 over other Phosphatases

| Phosphatase | Substrate | Alexidine IC50 (µM) | Reference |

| PTPMT1 | O-MFP | 1.08 ± 0.08 | [7] |

| PTPMT1 | PI5P | 1.09 ± 0.27 | [7] |

| VHR phosphatase | O-MFP | > 100 | [7] |

| λ-Ppase | O-MFP | > 100 | [7] |

| T-cell PTPase | O-MFP | > 100 | [7] |

| PTEN | Lipid | > 100 | [7] |

| MKP-3 | O-MFP | 265 | [8] |

O-MFP: 3-O-methylfluorescein phosphate; PI5P: Phosphatidylinositol 5-phosphate

Kinetic studies have suggested that Alexidine dihydrochloride binds cooperatively to PTPMT1 and inhibits its activity in a predominantly uncompetitive manner.[7]

Signaling Pathways and Mechanism of Action

The primary mechanism of Alexidine's effect on mammalian cells is through the direct inhibition of PTPMT1, which disrupts the cardiolipin biosynthesis pathway. This leads to a cascade of events culminating in mitochondrial dysfunction and apoptosis.[1][2]

The inhibition of PTPMT1 by Alexidine leads to the accumulation of PGP and a subsequent reduction in cardiolipin levels.[1] This disruption of the inner mitochondrial membrane integrity impairs the function of the electron transport chain, leading to depolarization of the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic pathway.[2][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of Alexidine on PTPMT1.

In Vitro PTPMT1 Inhibition Assay (Fluorescence-based)

This protocol describes a biochemical assay to determine the IC50 of Alexidine dihydrochloride against purified PTPMT1 enzyme using the fluorogenic substrate 3-O-methylfluorescein phosphate (O-MFP).[1]

Materials:

-

Recombinant human PTPMT1 enzyme

-

3-O-methylfluorescein phosphate (O-MFP) substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.0), 150 mM NaCl, 1 mM EDTA, 1 mM DTT[1]

-

Alexidine dihydrochloride

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the 96-well plate.

-

Add serial dilutions of Alexidine dihydrochloride to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 25 µL of the diluted PTPMT1 enzyme solution to each well (except the no-enzyme control).

-

Incubate the plate at room temperature for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percentage of PTPMT1 activity against the logarithm of the Alexidine dihydrochloride concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

-

Cellular Assay: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol is for analyzing the effect of Alexidine dihydrochloride on the mitochondrial membrane potential in cultured cells using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).[2]

Materials:

-

Cultured cells of interest

-

Alexidine dihydrochloride

-

TMRE (Tetramethylrhodamine, Ethyl Ester)

-

Complete cell culture medium

-

Fluorescent microscope or flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in appropriate culture vessels (e.g., 96-well plate for plate reader analysis, 6-well plate for flow cytometry).

-

Treat cells with the desired concentrations of Alexidine dihydrochloride for the specified time (e.g., 3 hours).[9] Include a vehicle control.

-

-

Staining:

-

Add TMRE to the cell culture medium at a final concentration of 20-100 nM.

-

Incubate the cells for 15-30 minutes at 37°C in the dark.

-

-

Analysis:

-

Fluorescent Microscopy: Visualize the cells directly. Healthy cells with polarized mitochondria will exhibit bright red fluorescence, while apoptotic cells with depolarized mitochondria will show reduced fluorescence.

-

Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer. A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.

-

Cellular Assay: Detection of Apoptosis by Annexin V Staining

This protocol is for the detection and quantification of apoptotic cells using flow cytometry after treatment with Alexidine dihydrochloride.[5]

Materials:

-

Cultured cells of interest

-

Alexidine dihydrochloride

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells with the desired concentration of Alexidine dihydrochloride for the specified time.

-

-

Cell Harvesting:

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

Alexidine dihydrochloride has been firmly established as a potent and selective inhibitor of the mitochondrial phosphatase PTPMT1.[7][10] Its mechanism of action, involving the disruption of cardiolipin biosynthesis and subsequent induction of mitochondrial-mediated apoptosis, presents a compelling rationale for its investigation as a therapeutic agent, particularly in oncology.[2] The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting PTPMT1 with Alexidine and to develop novel inhibitors with improved pharmacological properties.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Mitochondrial Phosphatase PTPMT1 is essential for cardiolipin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological Targeting of the Mitochondrial Phosphatase PTPMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Downregulation of the Mitochondrial Phosphatase PTPMT1 Is Sufficient to Promote Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential use of alexidine dihydrochloride as an apoptosis-promoting anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological targeting of the mitochondrial phosphatase PTPMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Alexidine-d10: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for Alexidine-d10, a deuterated form of the potent antiseptic agent Alexidine. Given the limited publicly available stability data for this compound, this document leverages information on Alexidine dihydrochloride as a close surrogate to provide robust recommendations and methodologies. This guide is intended to support researchers and drug development professionals in ensuring the integrity and efficacy of this compound in their studies.

This compound: An Overview

This compound is a deuterium-labeled version of Alexidine, a bisbiguanide antiseptic with broad-spectrum antimicrobial and potential anticancer properties.[1] Deuterated compounds are frequently used in metabolic studies as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can alter the rate of metabolism. The stability and storage conditions of this compound are presumed to be highly similar to those of its non-deuterated counterpart, Alexidine dihydrochloride.

Recommended Storage Conditions

Proper storage is critical to maintain the stability and purity of this compound. The following recommendations are based on best practices for Alexidine dihydrochloride.

| Parameter | Recommended Condition | Notes |

| Form | Solid (Powder) | Store in a desiccated environment. |

| Temperature | -20°C for long-term storage. | Can be stored at room temperature for short periods. |

| Light | Protect from light. | Store in a light-resistant container. |

| Atmosphere | Store in a well-ventilated, dry place. | Keep container tightly sealed to prevent moisture absorption. |

| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | Avoid storage near these materials. |

| Stock Solutions | Store at -20°C for up to 1 month or -80°C for up to 6 months. | Solutions should be in tightly sealed containers. |

Stability Profile and Forced Degradation Studies

While specific forced degradation data for this compound is not publicly available, a forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method. The following section outlines a typical experimental protocol for such a study, based on general guidelines for pharmaceutical compounds and methodologies applied to similar molecules like chlorhexidine.[2][3]

Experimental Protocol: Forced Degradation Study

This protocol is designed to assess the stability of this compound under various stress conditions.

Objective: To identify the degradation pathways and develop a stability-indicating HPLC method for this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid

-

Buffer solutions (e.g., phosphate, acetate)

-

HPLC system with UV or PDA detector and preferably a mass spectrometer (MS)

-

pH meter

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50% acetonitrile in water) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Incubate at 50-60°C for up to 7 days.[4] Take samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 168 hours). Neutralize the samples with an appropriate amount of NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Incubate at 50-60°C for up to 7 days.[4] Take samples at various time points. Neutralize the samples with an appropriate amount of HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% to 30% H₂O₂. Store at room temperature for up to 7 days.[2] Take samples at various time points.

-

Thermal Degradation: Store the solid this compound and the stock solution in an oven at 40-80°C.[4] Analyze samples at various time points over a period of up to a week.

-

Photolytic Degradation: Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[4] A control sample should be kept in the dark.

-

-

Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A generic gradient reversed-phase HPLC method with UV detection is a good starting point.[5]

-

Column: C18 column (e.g., 3 µm, 100 mm x 3.0 mm i.d.)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 5% to 100% Mobile Phase B over 10 minutes.

-

Flow Rate: 1 mL/min

-

Column Temperature: 30°C

-

Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is highly recommended for the identification of degradation products.[5]

-

Expected Degradation Profile (Hypothetical)

Based on the structure of Alexidine and known degradation pathways of similar bisbiguanide compounds like chlorhexidine, hydrolysis is expected to be a major degradation pathway.[3] The following table presents a hypothetical summary of results from a forced degradation study.

| Stress Condition | Incubation Time | This compound Assay (%) | Major Degradation Products |

| 0.1 M HCl (60°C) | 48h | 85.2 | Hydrolytic cleavage products |

| 0.1 M NaOH (60°C) | 24h | 88.5 | Hydrolytic cleavage products |

| 10% H₂O₂ (RT) | 72h | 92.1 | Oxidation products |

| Thermal (80°C, solid) | 7 days | 98.5 | Minimal degradation |

| Photolytic | 1.2 million lux h | 95.8 | Photodegradation products |

Mechanism of Action and Signaling Pathways

Alexidine exerts its biological effects through multiple mechanisms, primarily targeting cellular membranes.

Antimicrobial Mechanism

As a cationic molecule, Alexidine interacts electrostatically with negatively charged components of microbial cell envelopes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria.[8] This interaction disrupts membrane integrity, leading to increased permeability and cell death.

Interaction of Alexidine with the bacterial cell envelope.

Anticancer and Immunomodulatory Mechanisms

In mammalian cells, Alexidine has been shown to induce apoptosis by targeting the inner mitochondrial membrane.[9] It also exhibits immunomodulatory effects by modulating the JNK signaling pathway in macrophages, leading to a reduction in the production of pro-inflammatory cytokines.[10]

Alexidine's modulation of the JNK signaling pathway.

Experimental Workflows

The following diagram illustrates a general workflow for conducting a stability-indicating assay for this compound.

Workflow for a stability-indicating assay of this compound.

Conclusion

This technical guide provides a framework for understanding and managing the stability of this compound. While relying on data from its non-deuterated analogue, the outlined storage conditions and experimental protocols offer a robust starting point for ensuring the quality and reliability of this compound in research and development settings. It is recommended that researchers perform their own stability studies to confirm these findings for their specific formulations and storage conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. Studies on the instability of chlorhexidine, part I: kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. HPLC Method for Separation Alexidine and Polyhexanide on BIST B+ Column | SIELC Technologies [sielc.com]

- 7. HPLC Method for Analysis of Alexidine on BIST B+ Column | SIELC Technologies [sielc.com]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of bactericides as an acute mitochondrial membrane damage inducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunomodulatory effects of alexidine dihydrochloride on mammalian macrophages through the modulation of the JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Alexidine's Antimicrobial Action: A Technical Guide to its Interaction with Bacterial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted interaction of the bisbiguanide antiseptic, Alexidine, with bacterial cell membranes. Alexidine exhibits broad-spectrum antimicrobial activity, and its efficacy is primarily attributed to its ability to rapidly disrupt the physical and electrochemical integrity of bacterial membranes. This document provides a comprehensive overview of the mechanisms of action, quantitative data on its efficacy, detailed experimental protocols for studying these interactions, and visualizations of the key pathways involved.

Mechanism of Action: A Multi-Pronged Attack on the Bacterial Membrane

Alexidine's primary mode of action is the disruption of the bacterial cell membrane, a process driven by both electrostatic and hydrophobic interactions. As a cationic molecule, Alexidine is initially attracted to the negatively charged components of the bacterial cell envelope.[1] In Gram-negative bacteria, the primary target is the lipopolysaccharide (LPS) of the outer membrane, while in Gram-positive bacteria, it is the teichoic and lipoteichoic acids (LTA) of the cell wall.[2][3]

The binding of Alexidine to these surface molecules is a critical first step, leading to a cascade of disruptive events:

-

Membrane Permeabilization: Following the initial binding, Alexidine inserts into the phospholipid bilayer, causing a significant increase in membrane permeability.[4] This disruption allows the leakage of intracellular components, such as ions and nucleotides, and the influx of extracellular substances.[5]

-

Dissipation of Membrane Potential: The increased ion permeability leads to a rapid collapse of the bacterial membrane potential, a crucial component of cellular energy metabolism.[6][7]

-

Inhibition of Membrane-Bound Enzymes: The disruption of the membrane's structure and electrochemical gradient can inhibit the function of essential membrane-bound enzymes.

-

Induction of Cell Lysis: At sufficient concentrations, the extensive membrane damage leads to cell lysis and bacterial death.[4]

Notably, Alexidine has demonstrated a higher affinity for both LPS and LTA compared to the structurally similar bisbiguanide, chlorhexidine.[8] This higher affinity may contribute to its faster and more potent bactericidal activity.[8]

Quantitative Data on Alexidine's Efficacy

The antimicrobial efficacy of Alexidine has been quantified against a range of bacterial pathogens. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs).

| Parameter | Organism | Value | Reference |

| Binding Affinity (KD) | E. coli Lipopolysaccharide (LPS) | 38 µM | |

| Minimum Inhibitory Concentration (MIC) | Acinetobacter baumannii | 3.125 µM | [9] |

| Enterococcus faecalis | Eradicated at 0.0156% (156 µg/mL) | [5][10] | |

| Streptococcus mutans | >99% kill at 0.2% (2000 µg/mL) | [11] | |

| Minimum Biofilm Inhibitory Concentration (MBIC) | Acinetobacter baumannii | 12.5 µM | [9] |

| Minimum Biofilm Eradication Concentration (MBEC) | Acinetobacter baumannii | 25–100 µM | [9] |

Experimental Protocols for Studying Alexidine-Membrane Interactions

This section provides detailed methodologies for key experiments used to characterize the interaction of Alexidine with bacterial cell membranes.

Binding Affinity Measurement: Isothermal Titration Calorimetry (ITC)

Objective: To quantitatively determine the binding affinity, stoichiometry, and thermodynamic parameters of Alexidine's interaction with bacterial membrane components like LPS and LTA.

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of Alexidine is titrated into a solution containing the target molecule (e.g., LPS), and the resulting heat changes are measured to determine the binding constant (KD), enthalpy (ΔH), and stoichiometry (n).

Methodology:

-

Sample Preparation:

-

Prepare a solution of purified LPS or LTA in a suitable buffer (e.g., 10 mM Tris, pH 7.0). The concentration should be approximately 10-20 times the expected KD.

-

Prepare a solution of Alexidine in the same buffer at a concentration 10-15 times that of the target molecule.

-

Thoroughly degas both solutions to prevent bubble formation during the experiment.

-

-

ITC Experiment:

-

Load the LPS or LTA solution into the sample cell of the ITC instrument and the Alexidine solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

-

Perform a series of small, sequential injections of the Alexidine solution into the sample cell while stirring.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat change peaks to obtain the heat released or absorbed per injection.

-

Plot the heat change against the molar ratio of Alexidine to the target molecule.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, ΔH, and n.

-

Membrane Permeabilization Assays

Objective: To assess the permeabilization of the outer membrane of Gram-negative bacteria.

Principle: NPN is a fluorescent probe that fluoresces weakly in aqueous environments but becomes strongly fluorescent in the hydrophobic interior of cell membranes. In intact Gram-negative bacteria, the outer membrane prevents NPN from reaching the inner membrane. When the outer membrane is permeabilized by an agent like Alexidine, NPN can partition into the membrane, leading to an increase in fluorescence.[1][12]

Methodology:

-

Bacterial Culture: Grow the desired Gram-negative bacterial strain to the mid-logarithmic phase.

-

Cell Preparation: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., 5 mM HEPES, pH 7.2), and resuspend in the same buffer to a standardized optical density (e.g., OD600 of 0.5).[13]

-

Assay:

-

In a 96-well black microplate, add the bacterial suspension.

-

Add NPN to a final concentration of 10 µM.[1]

-

Add varying concentrations of Alexidine to the wells.

-

Measure the fluorescence intensity immediately using a microplate reader with excitation at 350 nm and emission at 420 nm.[1]

-

Monitor the fluorescence over time to observe the kinetics of membrane permeabilization.

-

Objective: To assess the permeabilization of the inner (cytoplasmic) membrane of both Gram-positive and Gram-negative bacteria.

Principle: PI and SYTOX Green are fluorescent nucleic acid stains that cannot cross the intact cytoplasmic membrane of live cells.[14][15] When the membrane is compromised by Alexidine, these dyes enter the cell and bind to intracellular nucleic acids, resulting in a significant increase in fluorescence.[14][15]

Methodology:

-

Bacterial Culture and Preparation: Prepare bacterial cells as described for the NPN uptake assay.

-

Assay:

-

In a 96-well black microplate, add the bacterial suspension.

-

Add PI (to a final concentration of ~1-5 µg/mL) or SYTOX Green (to a final concentration of ~1-5 µM) to the wells.[16][17]

-

Add varying concentrations of Alexidine.

-

Incubate for a defined period (e.g., 5-30 minutes) at room temperature, protected from light.[15][18]

-

Measure the fluorescence intensity using a microplate reader. For PI, use excitation around 535 nm and emission around 617 nm.[17] For SYTOX Green, use excitation around 485 nm and emission around 520 nm.[14]

-

Membrane Potential Assay

Objective: To measure the dissipation of the bacterial membrane potential upon treatment with Alexidine.

Principle: The voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) is a cationic dye that accumulates in polarized bacterial cells with a negative-inside membrane potential.[6] This accumulation leads to self-quenching of the dye's fluorescence. When the membrane potential is dissipated by an agent like Alexidine, the dye is released from the cells, resulting in an increase in fluorescence.[7][19]

Methodology:

-

Bacterial Culture and Preparation: Prepare bacterial cells as described previously. Resuspend the cells in a buffer containing a controlled concentration of K+ (e.g., 5 mM HEPES, 20 mM glucose, 100 mM KCl).[19]

-

Dye Loading: Add DiSC3(5) to the bacterial suspension to a final concentration of approximately 0.5-2 µM and incubate until a stable, quenched fluorescence signal is achieved.[19]

-

Assay:

-

Transfer the dye-loaded bacterial suspension to a cuvette in a fluorometer.

-

Record the baseline fluorescence (excitation ~622 nm, emission ~670 nm).[19]

-

Add varying concentrations of Alexidine and continuously monitor the fluorescence intensity. An increase in fluorescence indicates membrane depolarization.

-

A positive control for complete depolarization can be achieved by adding a protonophore like CCCP or an ionophore like valinomycin.

-

Visualizing the Interaction: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular interactions and experimental workflows described in this guide.

Conclusion

Alexidine's potent antimicrobial activity is fundamentally linked to its rapid and profound interaction with the bacterial cell membrane. By targeting key anionic components of the cell envelope, it initiates a cascade of events that compromise membrane integrity, dissipate the essential membrane potential, and ultimately lead to bacterial death. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and harness the therapeutic potential of Alexidine and other membrane-active antimicrobial agents. A thorough understanding of these mechanisms is crucial for the development of novel strategies to combat antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Effects of tonicity-adjusting and surfactant agents on the antimicrobial activity of alexidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of the Minimum Inhibitory Concentrations of Alexidine and Chlorhexidine Against Enterococcus faecalis and Candida albicans: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial activity of alexidine, chlorhexidine and cetrimide against Streptococcus mutans biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]

- 13. researchgate.net [researchgate.net]

- 14. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. takara.co.kr [takara.co.kr]

- 17. mdpi.com [mdpi.com]

- 18. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. medicine.tulane.edu [medicine.tulane.edu]

Alexidine: A Technical Guide to its Anticancer and Apoptosis-Promoting Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alexidine, a bisbiguanide compound originally developed as an antiseptic, is now being repurposed as a potent anticancer agent.[1][2] Extensive research has demonstrated its selective toxicity towards cancer cells over normal cells, primarily by inducing mitochondrial dysfunction and promoting apoptosis.[1][3][4] This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and experimental data related to Alexidine's anticancer properties. It also includes detailed protocols for essential in vitro assays to evaluate its efficacy.

Core Mechanism of Action: Targeting Mitochondrial Function

The principal anticancer mechanism of Alexidine is the targeted inhibition of Protein Tyrosine Phosphatase Mitochondrial 1 (PTPMT1).[1][5][6] PTPMT1 is a phosphatase located in the mitochondrial inner membrane that plays a critical role in maintaining mitochondrial function.[5][6] By inhibiting this enzyme, Alexidine triggers a cascade of events that compromise mitochondrial integrity and function, ultimately leading to programmed cell death.[1][5]

Key downstream effects of PTPMT1 inhibition by Alexidine include:

-

Mitochondrial Membrane Depolarization: Alexidine treatment leads to a rapid loss of the mitochondrial membrane potential (ΔΨm).[3]

-

Increased Cytosolic Calcium: Disruption of the mitochondrial membrane potential results in an increase in cytosolic Ca2+ levels.[1][3]

-

Mitochondrial Stress: The compound induces significant mitochondrial structural defects, including deformed cristae, and disrupts mitochondrial bioenergetics.[7][8]

-

Induction of Apoptosis: The culmination of these mitochondrial insults is the activation of the intrinsic apoptotic pathway.[1][5]

Signaling Pathways Activated by Alexidine

Alexidine initiates a well-defined signaling cascade that converges on the activation of caspases, the executioners of apoptosis. The process begins with the inhibition of PTPMT1, leading to mitochondrial dysfunction and the release of pro-apoptotic factors into the cytoplasm.

// Nodes Alexidine [label="Alexidine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTPMT1 [label="PTPMT1 Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Mito_Dysfunction [label="Mitochondrial Dysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; Mito_Depolarization [label="Mitochondrial Membrane\nPotential Depolarization", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Increase [label="Increased Cytosolic Ca2+", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase_Activation [label="Caspase Activation\n(Caspase-9, -3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Alexidine -> PTPMT1; PTPMT1 -> Mito_Dysfunction; Mito_Dysfunction -> Mito_Depolarization; Mito_Dysfunction -> Ca_Increase; Mito_Dysfunction -> Cell_Cycle_Arrest; Mito_Depolarization -> Caspase_Activation; Ca_Increase -> Caspase_Activation; Caspase_Activation -> Apoptosis; } caption: "Signaling pathway of Alexidine in cancer cells.[1]"

Studies in FaDu and C666-1 head and neck cancer cells have elucidated the timeline of caspase activation following Alexidine treatment. Caspase-2 and caspase-9 activities are detectable at 12 hours, followed by caspase-8 at 24 hours, and finally caspase-3 at 48 hours, confirming the induction of a terminal apoptotic cascade.[3] Furthermore, Alexidine has been shown to induce cell cycle arrest, contributing to its overall anti-proliferative effects.[1][5][7]

Quantitative Data: In Vitro Efficacy

Alexidine demonstrates significant potency against a variety of cancer cell lines, with substantially higher IC50 (half-maximal inhibitory concentration) or ED50 (half-maximal effective dose) values in non-cancerous cells, indicating a favorable therapeutic window.[3][4]

| Cell Line | Cell Type | Cancer Type | IC50 / ED50 (µM) | Reference |

| Cancer Cell Lines | ||||

| FaDu | Human Hypopharyngeal Squamous | Head and Neck Cancer | ~1.8 | [3][4] |

| C666-1 | Human Undifferentiated Nasopharyngeal | Head and Neck Cancer | ~2.6 | [3][4] |

| Panc-1 | Human Pancreatic Adenocarcinoma | Pancreatic Cancer | ~2.5 | [4] |

| MIA PaCa-2 | Human Pancreatic Adenocarcinoma | Pancreatic Cancer | ~2.5 | [4] |

| AsPC-1 | Human Pancreatic Adenocarcinoma | Pancreatic Cancer | ~2.5 | [4] |

| Psn-1 | Human Pancreatic Adenocarcinoma | Pancreatic Cancer | ~2.5 | [6] |

| 786O | Human Renal Cell Carcinoma | Renal Cancer | < 3.125 | [4] |

| A498 | Human Renal Cell Carcinoma | Renal Cancer | > 12.5 | [4] |

| H1299 | Human Non-small Cell Lung Cancer | Lung Cancer | 2.5 | [7] |

| Non-Cancerous Cell Lines | ||||

| GM05757 | Primary Normal Human Fibroblast | Normal | ~8.8 | [3][4] |

| HNEpC | Primary Normal Human Nasal Epithelial | Normal | ~8.9 | [3][4] |

| NIH/3T3 | Mouse Embryonic Fibroblast | Normal | ~19.6 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer effects of Alexidine.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][9]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1][2]

-

Treatment: Prepare serial dilutions of Alexidine in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include untreated and vehicle-only controls.[1][2]

-

Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1][2]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[2][4]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of purple formazan crystals by metabolically active cells.[2][4]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][2][4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][2]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50/ED50 value.[1][2]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay detects and quantifies apoptotic cells.[1][10] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is bound by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain late apoptotic and necrotic cells.[1][11]

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of Alexidine for the specified time.[1]

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant from the culture medium to include all apoptotic cells.[1][12]

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[1]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

-

Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[1]

-

Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.[1]

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, and G2/M) by flow cytometry.[4]

Protocol:

-

Cell Treatment & Harvesting: Treat approximately 1 x 10^6 cells with Alexidine for the desired duration. Harvest and wash the cells with cold PBS.[1]

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[1]

-

Incubation: Incubate the cells on ice or at -20°C for at least 2 hours.[1]

-

Washing: Centrifuge the fixed cells to discard the ethanol and wash the pellet with PBS.[1]

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).[1]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[1]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle based on DNA content.[1]

Western Blotting for Protein Expression Analysis

Western blotting is a standard technique to detect specific proteins in a sample, which can be used to analyze the expression levels of apoptosis-related proteins (e.g., caspases, Bcl-2 family members) following Alexidine treatment.[13][14]

General Protocol:

-

Protein Extraction: Treat cells with Alexidine for various time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the concentration of the extracted protein using a suitable assay (e.g., BCA assay) to ensure equal loading.[13]

-

SDS-PAGE: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[14]

-

Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST).[14]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion

Alexidine has emerged as a promising anticancer agent with a distinct mechanism of action centered on the inhibition of the mitochondrial phosphatase PTPMT1. This leads to mitochondrial dysfunction, cell cycle arrest, and the induction of apoptosis, showing selectivity for cancer cells. The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of Alexidine in various cancer models.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Potential use of alexidine dihydrochloride as an apoptosis-promoting anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Repurposing of Alexidine Dihydrochloride as an Apoptosis Initiator and Cell Cycle Inhibitor in Human Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bisbiguanide analogs induce mitochondrial stress to inhibit lung cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 13. benchchem.com [benchchem.com]

- 14. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

Methodological & Application

Application Note: Quantitative Analysis of Alexidine in Biological Matrices Using Alexidine-d10 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the quantification of Alexidine in biological matrices (e.g., plasma, serum) using a stable isotope-labeled internal standard (SIL-IS), Alexidine-d10, with Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard for quantitative bioanalysis, ensuring high accuracy and precision by correcting for variations during sample processing and analysis.[1][2]

Introduction

Alexidine is a bis-biguanide antiseptic agent with broad-spectrum antimicrobial activity. It is utilized in various healthcare and consumer products, including oral rinses and contact lens solutions. Accurate determination of Alexidine concentrations in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.

LC-MS/MS offers unparalleled sensitivity and selectivity for bioanalysis.[3] The principle of isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard like this compound, is the most robust method for quantification.[1] The SIL-IS is chemically and physically almost identical to the analyte, ensuring it behaves similarly throughout sample extraction, chromatography, and ionization.[1][2][4] This co-eluting mimic corrects for matrix effects, such as ion suppression or enhancement, and any analyte loss during sample preparation, leading to highly reliable data. This application note details a complete workflow, from sample preparation to data analysis, for the robust quantification of Alexidine.

Experimental Protocols

Materials and Reagents

-

Alexidine dihydrochloride (Analyte)

-

This compound (Internal Standard, IS)

-

LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH)

-

LC-MS Grade Water

-

Formic Acid (FA), ~99% purity

-

Human Plasma (or other relevant biological matrix)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh ~1 mg of Alexidine and this compound into separate volumetric flasks.

-

Dissolve in a suitable solvent like methanol to a final concentration of 1 mg/mL.[1] Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of intermediate stock solutions by serially diluting the Alexidine stock solution with 50:50 (v/v) ACN:Water.

-

Use these intermediate stocks to spike into blank biological matrix to create calibration curve standards, typically ranging from 0.1 to 100 ng/mL.

-

-

Internal Standard (IS) Spiking Solution (50 ng/mL):

-

Dilute the this compound stock solution with 50:50 (v/v) ACN:Water to a final concentration of 50 ng/mL. This concentration may require optimization based on the specific assay requirements.

-

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma or serum.[1][5]

-

Aliquoting: Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample. Add 100 µL of the respective sample to each tube.

-

IS Spiking: Add 20 µL of the 50 ng/mL IS Spiking Solution to every tube (except for blank matrix samples used to assess interference).

-

Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.[1]

-

Vortexing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Disclaimer: The Multiple Reaction Monitoring (MRM) transitions and associated mass spectrometer parameters provided below are theoretically derived based on the chemical structure of Alexidine as no specific validated method was publicly available. These values serve as a robust starting point and must be empirically optimized on the specific instrument being used.

2.4.1 Liquid Chromatography (LC) Conditions

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

| Run Time | ~5 minutes |

2.4.2 Mass Spectrometry (MS) Conditions

| Parameter | Recommended Condition |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

| Gas Flow | Instrument Dependent (Optimize) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Quantitative Data & Results

MRM Transitions

The use of a doubly charged precursor is proposed due to the two highly basic biguanide functional groups in Alexidine's structure.

| Compound | Precursor Ion (Q1) [M+2H]²⁺ (m/z) | Product Ion (Q3) (m/z) | Transition Type | Collision Energy (eV) |

| Alexidine | 257.25 | 215.21 | Quantifier | Optimize (start at 20) |

| Alexidine | 257.25 | 158.15 | Qualifier | Optimize (start at 25) |

| This compound (IS) | 262.28 | 220.24 | Quantifier | Optimize (start at 20) |

Method Performance (Typical Acceptance Criteria)

The following table summarizes typical performance characteristics for a validated bioanalytical method according to regulatory guidelines.

| Parameter | Typical Result | Acceptance Criteria |

| Calibration Range | 0.1 - 100 ng/mL | - |

| Linearity (r²) | > 0.995 | ≥ 0.99 |

| LLOQ Precision (%CV) | < 15% | ≤ 20% |

| LLOQ Accuracy (%RE) | ± 12% | ± 20% |

| QC Precision (%CV) | < 10% | ≤ 15% |

| QC Accuracy (%RE) | ± 8% | ± 15% |

| Matrix Effect (%CV) | < 15% | Consistent and reproducible |

| Recovery (%) | > 85% | Consistent and reproducible |

CV: Coefficient of Variation; RE: Relative Error; LLOQ: Lower Limit of Quantification; QC: Quality Control

Visualization of Principles

Logic of Internal Standardization

The core principle of using a stable isotope-labeled internal standard is to establish a reliable ratio between the analyte and the IS. This ratio remains constant even if absolute signal intensities fluctuate due to variations in the analytical process.

Conclusion

This application note provides a detailed framework for the quantitative analysis of Alexidine in biological samples using this compound as an internal standard. The protein precipitation sample preparation method is rapid and effective, while the proposed LC-MS/MS parameters offer a strong starting point for method development. The use of a stable isotope-labeled internal standard is indispensable for mitigating matrix effects and other sources of analytical variability, ensuring the generation of accurate, precise, and reliable data for research and drug development applications.

References

- 1. Analysis of polyhexamethylene biguanide and alexidine in contact lens solutions using capillary electrophoresis, ultra-performance liquid chromatography and quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of clonidine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diagnostic ions guided 2D-locating strategy for characterization of chemical analogues in complex herbal medicines using liquid chromatography-ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Analysis of Alexidine Using Isotope Dilution Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexidine is a bisbiguanide antiseptic with potent antimicrobial and anticancer properties.[1] Its mechanism of action involves the disruption of microbial cell membranes and, in mammalian cells, the targeted inhibition of the mitochondrial phosphatase PTPMT1, leading to apoptosis.[1] Accurate and precise quantification of Alexidine in various biological matrices is crucial for pharmacokinetic studies, drug development, and clinical monitoring. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering high sensitivity, specificity, and accuracy by using a stable isotope-labeled internal standard.

This document provides detailed application notes and protocols for the quantitative analysis of Alexidine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution approach.

Quantitative Data Summary

The inhibitory activity of Alexidine has been quantified in various studies, providing key metrics for its biological effects.

| Parameter | Value | Enzyme/Cell Line | Assay Conditions |

| IC50 | 1.08 ± 0.08 µM | PTPMT1 | in vitro using O-MFP as substrate |

| Hill Coefficient | 2.16 ± 0.31 | PTPMT1 | in vitro |

| IC50 | 2.5 µM | Recombinant PTPMT1 | in vitro |

| IC50 | 265 µM | MKP-3 | in vitro (as a measure of selectivity) |

Table 1: Summary of reported IC50 values for Alexidine against PTPMT1 and a control phosphatase.

Signaling Pathways

Alexidine's biological activity is primarily mediated through its interaction with specific signaling pathways, leading to apoptosis in cancer cells and immunomodulatory effects.

Experimental Protocols

The following protocols are based on established methods for the quantitative analysis of similar biguanide compounds, such as chlorhexidine and metformin, by isotope dilution mass spectrometry.[2][3]

Internal Standard Selection and Preparation

-

Custom Synthesis: The synthesis of a deuterated or 13C-labeled Alexidine would be the ideal approach for a true isotope dilution method.

-

Use of a Structural Analog: In the absence of an isotopically labeled Alexidine, a labeled structural analog can be used. Chlorhexidine-d8 is a suitable candidate due to its structural similarity to Alexidine. It is important to note that while this approach can correct for variations in sample preparation and instrument response, it may not perfectly mimic the ionization behavior of Alexidine, which is a key advantage of a true isotope-labeled internal standard.

Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol. Further dilute this stock to prepare a working solution at a concentration of 1 µg/mL in methanol.

Sample Preparation (Plasma)

Detailed Protocol:

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 1 µg/mL internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Adapted from Chlorhexidine Analysis[2]):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.0 min: 5-95% B

-

2.0-2.5 min: 95% B

-

2.5-2.6 min: 95-5% B

-

2.6-3.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The specific MRM transitions for Alexidine and its internal standard need to be determined by infusing the pure compounds into the mass spectrometer. For biguanides, doubly charged molecular ions often provide better sensitivity.[2]

-

Example for Alexidine (C26H56N10, MW: 508.8 g/mol ):

-

Q1 (Precursor Ion): m/z 255.4 [M+2H]2+

-

Q3 (Product Ion): To be determined by fragmentation.

-

-

Example for Chlorhexidine-d8 (as internal standard):

-

Q1 (Precursor Ion): To be determined.

-

Q3 (Product Ion): To be determined.

-

-

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flows: Optimize for the specific instrument.

-

Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards in the appropriate biological matrix (e.g., blank plasma) by spiking with known concentrations of Alexidine. The concentration range should cover the expected sample concentrations.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.

-

Data Analysis:

-

Integrate the peak areas of the MRM transitions for both Alexidine and the internal standard.

-

Calculate the peak area ratio of Alexidine to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Alexidine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

The protocols outlined in this document provide a robust framework for the quantitative analysis of Alexidine in biological matrices using isotope dilution mass spectrometry. While the lack of a commercially available isotopically labeled internal standard for Alexidine presents a challenge, the use of a structurally similar labeled compound like Chlorhexidine-d8 offers a viable alternative for reliable quantification. For the highest level of accuracy, the custom synthesis of a stable isotope-labeled Alexidine is recommended. The provided methods, when properly validated, will be invaluable for researchers and drug development professionals in advancing the study of this promising therapeutic agent.

References

Application Notes and Protocols for Pharmacokinetic Studies of Alexidine-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexidine is a bisbiguanide antimicrobial agent with a broad spectrum of activity against various pathogens.[1] It is also being investigated for its anticancer properties.[2][3] Alexidine-d10, a deuterated analog of Alexidine, serves as an invaluable tool in pharmacokinetic (PK) studies. The substitution of hydrogen with deuterium atoms provides a mass shift that allows for its use as an internal standard in mass spectrometry-based bioanalytical methods, ensuring accurate quantification of the parent compound, Alexidine, in biological matrices.[4] These application notes provide a detailed protocol for a typical preclinical pharmacokinetic study of Alexidine, utilizing this compound as an internal standard.

Data Presentation

Table 1: Physicochemical Properties of Alexidine and this compound

| Property | Alexidine | This compound Dihydrochloride | Reference(s) |

| Chemical Formula | C₂₆H₅₆N₁₀ | C₂₆H₄₈D₁₀Cl₂N₁₀ | [1][4] |

| Molar Mass | 508.8 g/mol | 591.77 g/mol | [1][4] |

| CAS Number | 22573-93-9 | 1246818-47-2 | [1][4] |

| Appearance | Solid | Solid | [5] |

| Solubility | Soluble in DMSO | Soluble in DMSO | [6] |

Table 2: Hypothetical Pharmacokinetic Parameters of Alexidine in Rats Following a Single Intravenous Dose (1 mg/kg)

| Parameter | Unit | Value (Mean ± SD) | Description |

| Cmax | ng/mL | 850 ± 150 | Maximum plasma concentration |

| Tmax | h | 0.25 | Time to reach maximum plasma concentration |

| AUC₀-t | ng·h/mL | 1200 ± 250 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC₀-∞ | ng·h/mL | 1350 ± 280 | Area under the plasma concentration-time curve from time 0 to infinity |

| t₁/₂ | h | 4.5 ± 0.8 | Elimination half-life |

| CL | L/h/kg | 0.74 ± 0.15 | Clearance |

| Vd | L/kg | 4.8 ± 0.9 | Volume of distribution |

Note: These are hypothetical values for illustrative purposes, as specific public domain pharmacokinetic data for Alexidine is limited. These parameters are essential outputs of a pharmacokinetic study.[7]

Table 3: In Vitro Cytotoxicity of Alexidine Dihydrochloride

| Cell Line | IC₅₀ (µg/mL) | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | > 7.37 | [3] |

| Lung A549 cells | > 7.37 | [3] |

Experimental Protocols

Animal Study Protocol

A preclinical pharmacokinetic study of Alexidine can be conducted in a rodent model, such as Sprague-Dawley rats.[8][9]

1.1. Animal Housing and Care:

-

Male Sprague-Dawley rats (250-300 g) will be used.

-

Animals will be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle).

-

Standard laboratory chow and water will be provided ad libitum.

-

All animal procedures should be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

1.2. Drug Formulation and Administration:

-

Alexidine will be dissolved in a suitable vehicle, such as a mixture of DMSO, polyethylene glycol 400, and saline.

-

For intravenous (IV) administration, a single dose of 1 mg/kg will be administered via the tail vein.

-

For oral (PO) administration, a single dose of 10 mg/kg will be administered by oral gavage.

1.3. Blood Sampling:

-

Blood samples (approximately 0.2 mL) will be collected from the jugular vein at predose (0 h) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Blood samples will be collected into tubes containing an anticoagulant (e.g., K₂EDTA).

-

Plasma will be separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of Alexidine in plasma samples.[10][11]

2.1. Sample Preparation:

-

To 50 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Perform protein precipitation by adding 150 µL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2.2. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[12]

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions (Hypothetical):

-

Alexidine: Q1/Q3 = 509.5 -> 142.2

-

This compound: Q1/Q3 = 519.5 -> 152.2

-

2.3. Method Validation: The bioanalytical method should be validated according to regulatory guidelines for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[13]

Visualization of Pathways and Workflows

Caption: Experimental workflow for a preclinical pharmacokinetic study of Alexidine.

Caption: Dual mechanism of action of Alexidine targeting bacterial membranes and cancer cell mitochondria.[14][15]

References

- 1. Alexidine | C26H56N10 | CID 2090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. CN101624356A - Method for producing alexidine - Google Patents [patents.google.com]

- 6. selleckchem.com [selleckchem.com]